m-PEG5-phosphonic acid

描述

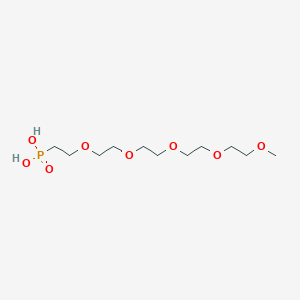

m-PEG5-phosphonic acid: is a compound that consists of a polyethylene glycol (PEG) chain with five ethylene glycol units and a phosphonic acid group. The molecular formula of this compound is C11H25O8P, and its molecular weight is 316.29 g/mol . This compound is known for its hydrophilic properties, which make it highly soluble in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-phosphonic acid typically involves the reaction of a PEG chain with a phosphonic acid derivative. One common method is the esterification of PEG with phosphonic acid, followed by hydrolysis to yield the free acid form . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Coordination Reactions with Metal Oxides

The phosphonic acid group forms stable complexes with metal oxides, enabling surface functionalization.

Mechanism :

-

The phosphonic acid binds via tridentate or bidentate coordination to metal oxide surfaces, displacing surface hydroxyl groups .

-

The PEG chain enhances hydrophilicity and reduces non-specific protein adsorption .

Esterification and Conjugation Reactions

This compound participates in esterification and amidation reactions for bioconjugation:

Amidation with Primary Amines

-

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

-

Applications :

Esterification with Alcohols

-

Conditions : Acid catalysis (e.g., H₂SO₄) or carbodiimide coupling.

-

Example : Reaction with PEGylated amines to form pH-sensitive prodrugs .

Deprotection and Functionalization

The PEG spacer allows modular functionalization. For instance:

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) groups, exposing free amines for further coupling.

-

Click Chemistry : Alkyne-terminated this compound reacts with azides via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Stability Under Oxidative and Acidic Conditions

Research highlights critical stability considerations:

| Condition | Effect on this compound | Reference |

|---|---|---|

| pH < 2 | Partial P–C bond cleavage | |

| Mn(II)/O₂ | Oxidation to phosphate derivatives | |

| Aqueous solutions (pH 5–7) | Stable for >6 months |

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogous compounds:

| Compound | Reactivity | Unique Feature |

|---|---|---|

| Methylphosphonic acid | Limited to ester hydrolysis | No PEG chain for solubility enhancement |

| Diethyl phosphonate | Requires harsher hydrolysis conditions | Higher hydrophobicity |

| Phosphate esters | More reactive in nucleophilic substitutions | Lower stability under acidic conditions |

Key Research Findings

科学研究应用

Surface Modification and Functionalization

Metal Oxide Coatings

m-PEG5-phosphonic acid is utilized to create stable coatings on metal oxides such as titanium dioxide, aluminum oxide, and silica. The phosphonic acid group forms strong bonds with the metal oxide surface, while the PEG chain enhances water solubility and reduces non-specific adsorption. This property is crucial for applications requiring stable and functional surfaces in sensors and catalysis .

Nanomaterials

The compound is also used to modify the surfaces of nanoparticles, improving their dispersion and stability in aqueous solutions. This modification is essential for applications in nanomedicine where enhanced stability and biocompatibility are required .

Biomedical and Pharmaceutical Applications

Drug Delivery Systems

The incorporation of this compound into drug delivery systems provides stealth properties that reduce immune recognition and prolong circulation time in the bloodstream. The phosphonic acid group can anchor therapeutic agents to carriers or surfaces, facilitating targeted delivery .

Bone-Targeted Therapies

Due to its ability to form stable complexes with calcium ions, this compound is particularly useful in developing bone-targeted drug delivery systems. This targeted approach allows for selective accumulation of therapeutic agents in bone tissues, enhancing efficacy while minimizing systemic toxicity .

Biofunctional Surfaces

In biomedical devices or tissue engineering scaffolds, this compound can functionalize surfaces to improve biocompatibility and reduce protein adsorption. This application is vital for enhancing the performance of implants and other medical devices .

Sensors and Detection

Electrochemical Sensors

The phosphonic acid group can modify electrode surfaces to improve sensitivity and selectivity for detecting metal ions or other analytes. The PEG chain contributes to maintaining a stable sensor interface, which is critical for reliable sensor performance .

Biosensors

this compound is employed to prepare biosensor surfaces that require specific interactions with biological molecules. This enhances the performance and accuracy of biosensors used in various diagnostic applications .

Catalysis

Catalyst Stabilization

In catalytic systems, this compound stabilizes catalysts by modifying their surfaces or incorporating them into catalytic frameworks. The PEG chain improves the solubility of catalysts in aqueous environments while the phosphonic acid group interacts with substrates or reactants effectively .

Material Science

Polymer Composites

In polymer science, this compound can be used to functionalize polymers or polymer composites to improve properties such as adhesion, flexibility, or chemical resistance. This application is significant for developing advanced materials with tailored properties for specific uses .

Case Study 1: Bone-Targeted Drug Delivery

A study demonstrated that this compound could enhance the delivery of therapeutic agents specifically to bone tissues by forming stable complexes with calcium ions. This targeted approach significantly improved therapeutic outcomes in models of osteoporosis compared to non-targeted systems.

Case Study 2: Electrochemical Sensors

Research involving this compound-modified electrodes showed enhanced sensitivity for detecting trace levels of heavy metals in environmental samples. The modification led to a reduction in background noise and improved detection limits.

作用机制

The mechanism of action of m-PEG5-phosphonic acid involves its ability to form strong bonds with metal oxide surfaces through the phosphonic acid group. This interaction enhances the stability and hydrophilicity of the modified surfaces. In biological systems, the PEG chain increases the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .

相似化合物的比较

m-PEG3-phosphonic acid: Contains a shorter PEG chain with three ethylene glycol units.

m-PEG7-phosphonic acid: Contains a longer PEG chain with seven ethylene glycol units.

Uniqueness: m-PEG5-phosphonic acid is unique due to its optimal chain length, which provides a balance between solubility and stability. The five-unit PEG chain offers sufficient hydrophilicity while maintaining the structural integrity of the compound .

生物活性

m-PEG5-phosphonic acid is a phosphonic acid derivative characterized by a polyethylene glycol (PEG) chain containing five ethylene glycol units. This compound has garnered significant attention in biochemistry and pharmaceutical research due to its unique properties and diverse applications, particularly as a linker in proteolysis-targeting chimeras (PROTACs) and in drug delivery systems.

- Chemical Formula : C₁₁H₂₅O₈P

- Molecular Weight : 316.29 g/mol

- Structure : The compound features a hydrophilic PEG chain that enhances solubility in aqueous environments, alongside a reactive phosphonic acid group that facilitates interactions with biological molecules.

This compound does not exert direct biological effects but acts as a crucial component in the design of PROTACs, which are engineered to selectively degrade target proteins within cells. The mechanism involves:

- Ligand Binding : One ligand targets an E3 ubiquitin ligase, while the other binds to the protein of interest.

- Ubiquitin-Proteasome System : This system is leveraged for the selective degradation of the target protein, thereby modulating cellular processes.

Biological Activity and Applications

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups, allowing it to interact with various biological systems. Key applications include:

- Drug Delivery Systems : Its phosphonic acid group forms stable complexes with calcium ions, facilitating targeted drug delivery to bone tissues, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Surface Modification : this compound can modify surfaces of implants and nanoparticles, improving biocompatibility and stability in biological environments .

- Biosensors : The compound is utilized in biosensor technology to enhance sensitivity and selectivity for detecting analytes .

Comparative Analysis

The following table summarizes the unique properties of this compound compared to other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | PEG chain + phosphonic acid | Hydrophilic, forms stable complexes with calcium ions |

| Polyethylene glycol (PEG) | Linear polymer chain | Primarily for solubility enhancement |

| Methylphosphonic acid | Simple phosphonic acid | Less complex; used mainly in chemical synthesis |

| Diethyl phosphonate | Dialkyl phosphonate | More hydrophobic; different synthetic applications |

| Phosphate esters | Phosphate functional groups | Generally more reactive than phosphonic acids |

Case Studies and Research Findings

- Bone-targeted Drug Delivery : Research indicates that this compound significantly improves the localization and retention of therapeutic agents in bone tissues. This targeted approach is particularly beneficial for conditions requiring localized treatment, such as osteoporosis .

- Nanoparticle Coating : Studies have demonstrated that this compound can effectively coat iron oxide nanoparticles, enhancing their stability and biocompatibility for use in biomedical applications such as imaging and drug delivery .

- Electrochemical Sensors : The incorporation of this compound into sensor designs has been shown to improve detection capabilities for metal ions, indicating its potential utility in environmental monitoring and biomedical diagnostics .

属性

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTDZLSRRJVKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。